molecular formula C19H21N3O2 B267612 N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

Numéro de catalogue B267612
Poids moléculaire: 323.4 g/mol
Clé InChI: WMDFDBYDGPPSIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It was first synthesized in 2009 by Pfizer and has since been extensively studied for its potential use in cancer treatment.

Mécanisme D'action

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide selectively inhibits protein kinase CK2, which is a serine/threonine kinase that plays a key role in cell proliferation, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting CK2, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to induce autophagy, which is a process that allows cells to degrade and recycle damaged organelles and proteins.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is its selectivity for CK2, which reduces the potential for off-target effects. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a relatively short half-life, which can limit its effectiveness in vivo. In addition, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has poor solubility in water, which can make it difficult to administer in animal models.

Orientations Futures

There are a number of potential future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the investigation of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in humans.
Conclusion
In conclusion, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is a selective inhibitor of protein kinase CK2 that has shown promise as a potential cancer therapy. Its mechanism of action involves the disruption of signaling pathways that promote cancer cell growth and survival. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a number of advantages and limitations for lab experiments, and there are a number of potential future directions for research on this compound.

Méthodes De Synthèse

The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide involves a series of chemical reactions, starting with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This amide is then reduced to the corresponding amine, which is subsequently reacted with nicotinoyl chloride to form N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. The final product is purified by column chromatography to obtain a white crystalline solid with a purity of over 99%.

Applications De Recherche Scientifique

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Propriétés

Nom du produit

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

Formule moléculaire

C19H21N3O2

Poids moléculaire

323.4 g/mol

Nom IUPAC

N-[3-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H21N3O2/c23-18(21-16-8-2-1-3-9-16)14-6-4-10-17(12-14)22-19(24)15-7-5-11-20-13-15/h4-7,10-13,16H,1-3,8-9H2,(H,21,23)(H,22,24)

Clé InChI

WMDFDBYDGPPSIT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

SMILES canonique

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.